molecular formula C17H18N2O3 B10977589 5-Oxo-5-{[4-(pyridin-4-ylmethyl)phenyl]amino}pentanoic acid

5-Oxo-5-{[4-(pyridin-4-ylmethyl)phenyl]amino}pentanoic acid

Cat. No.: B10977589
M. Wt: 298.34 g/mol
InChI Key: CGMUHOHHSRTJFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-OXO-5-[4-(4-PYRIDYLMETHYL)ANILINO]PENTANOIC ACID is a synthetic organic compound with the molecular formula C17H18N2O3 and a molecular weight of 298.34 g/mol . This compound is characterized by the presence of a pyridine ring and an aniline moiety connected through a pentanoic acid backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-OXO-5-[4-(4-PYRIDYLMETHYL)ANILINO]PENTANOIC ACID involves multiple steps. One common synthetic route includes the reaction of 4-(4-pyridylmethyl)aniline with glutaric anhydride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include automated processes and advanced purification techniques to ensure consistency and quality of the final product.

Chemical Reactions Analysis

5-OXO-5-[4-(4-PYRIDYLMETHYL)ANILINO]PENTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to optimize the reaction outcomes. Major products formed from these reactions vary depending on the specific reagents and conditions used.

Scientific Research Applications

5-OXO-5-[4-(4-PYRIDYLMETHYL)ANILINO]PENTANOIC ACID has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-OXO-5-[4-(4-PYRIDYLMETHYL)ANILINO]PENTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

5-OXO-5-[4-(4-PYRIDYLMETHYL)ANILINO]PENTANOIC ACID can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substituents and specific chemical properties

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

5-oxo-5-[4-(pyridin-4-ylmethyl)anilino]pentanoic acid

InChI

InChI=1S/C17H18N2O3/c20-16(2-1-3-17(21)22)19-15-6-4-13(5-7-15)12-14-8-10-18-11-9-14/h4-11H,1-3,12H2,(H,19,20)(H,21,22)

InChI Key

CGMUHOHHSRTJFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)CCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.